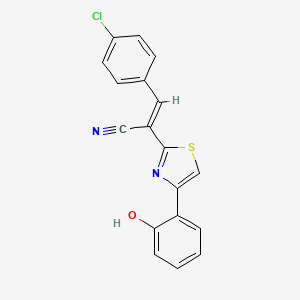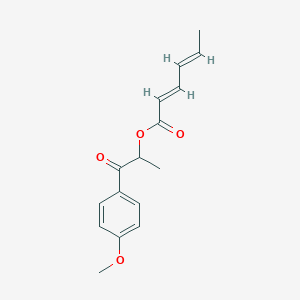
(E)-3-(4-chlorophenyl)-2-(4-(2-hydroxyphenyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-chlorophenyl)-2-(4-(2-hydroxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H11ClN2OS and its molecular weight is 338.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Drug Development
A significant application of (E)-3-(4-chlorophenyl)-2-(4-(2-hydroxyphenyl)thiazol-2-yl)acrylonitrile is in the development of anticancer drugs. Research focusing on tumor specificity and keratinocyte toxicity of various compounds identified that derivatives, including (E)-3-[2-(4-hydroxyphenyl)ethenyl]-6-methoxy-4H-1-benzopyran-4-one and (E)-3-[2-(4-chlorophenyl)ethenyl]-7-methoxy-2H-1-benzopyran, demonstrated high tumor specificity with minimal keratinocyte toxicity. These findings suggest the potential for creating new anticancer drugs with reduced side effects by chemically modifying these compounds (Sugita et al., 2017).
Synthesis of Fused Heterocycles
Another research avenue explores the use of related compounds in synthesizing various heterocyclic compounds such as 1-benzofurans, indoles, and 1-benzothiophenes. The synthetic potential of 4-(2-R-aryl)-1,2,3-thia- and -selenadiazoles underscores their utility in creating complex derivatives, highlighting the versatility of this compound and related structures in organic synthesis (Petrov & Androsov, 2013).
Environmental Impact Assessment
Research on chlorophenols, which share a structural motif with this compound, assesses their environmental impact. Chlorophenols are known for their moderate toxicity to aquatic and mammalian life, with significant persistence in certain conditions. Understanding the behavior of these compounds in aquatic environments is crucial for developing strategies to mitigate their effects and provides insight into managing compounds with similar structures (Krijgsheld & Gen, 1986).
Optoelectronic Materials Development
Furthermore, studies on the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, which include thiazoles as a key component, demonstrate their application in creating optoelectronic materials. These derivatives exhibit various biological and chemical properties, underscoring the relevance of this compound in the development of materials for electronic and photovoltaic applications (Abdurakhmanova et al., 2018).
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2OS/c19-14-7-5-12(6-8-14)9-13(10-20)18-21-16(11-23-18)15-3-1-2-4-17(15)22/h1-9,11,22H/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBKEOZILGGMLY-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)Cl)/C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[[3-(Phenylmethoxycarbonylamino)phenyl]methylsulfanyl]propanoic acid](/img/structure/B2810931.png)
![1-Azaspiro[5.5]undec-3-ene hydrochloride](/img/structure/B2810933.png)
![N-[[1-(Dimethylcarbamoyl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B2810935.png)
![2-methoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2810936.png)

![{9-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone](/img/structure/B2810939.png)

![N-(3-fluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2810942.png)



![1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B2810949.png)
amino]-1-benzofuran-3-carboxylate](/img/structure/B2810950.png)
![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2810953.png)
